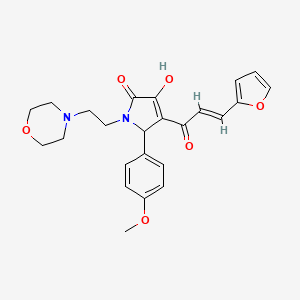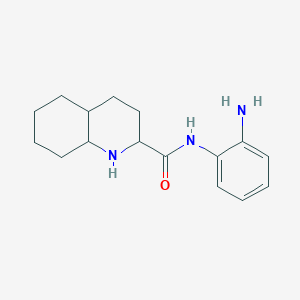
2,2'-Disulfanediylbis(3-bromoaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(3-bromoaniline) is a chemical compound with the molecular formula C12H10Br2N2S2 . It has a molecular weight of 406.16 and is used in diverse scientific research due to its unique attributes. It is particularly valuable for studies in materials science, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The InChI code for 2,2’-Disulfanediylbis(3-bromoaniline) is 1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2,2’-Disulfanediylbis(3-bromoaniline) appears as a yellow to brown solid . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Antibacterial Properties
One of the significant applications of 2,2’-Disulfanediylbis(3-bromoaniline) is in the field of antibacterial research . A series of novel 1,2-bissubstituted disulfanes bearing beta-amino acid, dihydropyrimidine-2,4- (1H,3H)-dione, hydrazide, hydrazone and azole moieties were synthesized . These disulphides were found to have interesting antibacterial properties over a panel of the tested Gram-positive and Gram-negative bacteria .
Synthesis of Novel Disulfanes
2,2’-Disulfanediylbis(3-bromoaniline) is used in the synthesis of novel disulfanes . The target 2,2’-((disulfanediylbis(2,1-phenylene))bis(azanediyl))bis(1-phenylethan-1-one) (2a) and 2,2’-((disulfanediylbis(2,1-phenylene))bis(azanediyl))bis(1-(4-chlorophenyl)ethan-1-one) (2b) were synthesized by applying the initial 2,2‘-dianilinodisulfide and α-haloketones .
Role in Disulfide Bond Formation
The disulfide bond (DSB) plays an important role in the sulfur-containing organic molecules and affects their wide applications in different fields, including medicinal chemistry and pharmaceuticals . The DSB having unique chemical and biophysical properties is one of the essential structural elements of bioactive proteins and peptides, drugs, natural products and other fields .
Influence on Stability and Folding of Proteins
The S−S structural functionality strongly influences the stability, folding, and biological function of proteins and peptides . It also helps maintain the cellular redox balance in the cells of organisms .
Use in Controlled Drug Delivery Systems (CDDS)
Disulfides are widely used in the design of Controlled Drug Delivery Systems (CDDS) . They serve for protein modification and are components of many proteins, biopolymers including hormones, neurotransmitters, enzyme inhibitors, growth factors, and antimicrobial peptides .
Synthesis of Dithiocarbazate Family Compounds
A new compound of the dithiocarbazate family, 2,2′- ( (disulfanediylbis ( (ethylthio)methylene))bis (hydrazin-2-yl-1-ylidene))bis (2-oxo-1,2-dihydro-3H-indol-3-ylidene), and its five metal complexes are synthesized . All compounds are characterized by elemental and mass analysis, spectroscopic (FT-IR, 1H-NMR and 13 .
Safety and Hazards
properties
IUPAC Name |
2-[(2-amino-6-bromophenyl)disulfanyl]-3-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQMTIJPYSNFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SSC2=C(C=CC=C2Br)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Disulfanediylbis(3-bromoaniline) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)

![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)

![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)

![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2390481.png)
![3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2390483.png)
![2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2390486.png)
